Product packaging for (2-Oxocyclobutyl) acetate(Cat. No.:CAS No. 17082-62-1)

(2-Oxocyclobutyl) acetate

Cat. No.: B3109229
CAS No.: 17082-62-1
M. Wt: 128.13 g/mol
InChI Key: LOOXBKMHXPOMFV-UHFFFAOYSA-N
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Description

(2-Oxocyclobutyl) acetate (CAS RN 17082-62-1) is a chemical compound with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . It is characterized by a cyclobutanone ring, a four-membered cyclic ketone, which is fused with an acetate ester functional group. This specific structure, featuring a reactive ketone adjacent to an ester, makes it a valuable and versatile building block in organic synthesis . As a synthetic intermediate, this compound can be utilized in various research applications. The strained nature of the cyclobutanone ring can be exploited in ring-expansion or ring-opening reactions to access larger carbocyclic systems. Furthermore, the carbonyl group is amenable to nucleophilic addition reactions and can serve as a handle for the synthesis of more complex molecular architectures. Researchers may employ this compound in the development of novel pharmaceuticals, fragrances, and other fine chemicals . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B3109229 (2-Oxocyclobutyl) acetate CAS No. 17082-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-oxocyclobutyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)9-6-3-2-5(6)8/h6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOXBKMHXPOMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxocyclobutyl Acetate and Its Analogues

Established Synthetic Pathways to the 2-Oxocyclobutyl Moiety

The core structure of (2-Oxocyclobutyl) acetate (B1210297) is the 2-oxocyclobutyl group. A primary and well-established method for constructing this four-membered ring ketone is through the acyloin condensation of diethyl succinate (B1194679). atamanchemicals.comwikipedia.org This intramolecular condensation reaction, typically promoted by sodium metal in an inert solvent, yields 2-hydroxycyclobutanone after an acidic workup. orgsyn.org The reaction proceeds via a dimeric intermediate which, upon treatment with acid, furnishes the desired α-hydroxy ketone. orgsyn.org

The key steps in this pathway are:

Acyloin Condensation: Diethyl succinate is treated with a dispersing agent like sodium metal to initiate the condensation. The use of chlorotrimethylsilane (B32843) as a trapping agent can form 1,2-bis(trimethylsilyloxy)cyclobutene, which improves yields. orgsyn.org

Hydrolysis: The resulting intermediate, either the acyloin or its silylated derivative, is then hydrolyzed under acidic conditions to yield 2-hydroxycyclobutanone. orgsyn.org

An alternative established route involves the cyclization of a 1,4-diketone, which is then followed by an oxidation step to introduce the ketone functionality. This method provides flexibility in the substitution pattern of the resulting cyclobutanone (B123998) ring.

Esterification Strategies for Acetate Incorporation

Once the precursor, 2-hydroxycyclobutanone, is obtained, the final step is the incorporation of the acetate group through esterification. This transformation converts the hydroxyl group into an ester functionality. Several standard laboratory methods are applicable for this purpose:

Reaction with Acyl Chlorides: A common and efficient method is the reaction of 2-hydroxycyclobutanone with acetyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct.

Reaction with Acid Anhydrides: Acetic anhydride (B1165640) is another widely used reagent for this type of acetylation. The reaction can be catalyzed by a small amount of strong acid (like sulfuric acid) or a base (like pyridine). This method is often preferred due to the less corrosive nature of the reagents compared to acyl chlorides. chemguide.co.uk

Fischer Esterification: While typically used for forming esters from carboxylic acids and alcohols, the principle can be adapted. However, for acetylation of an existing alcohol, using acetyl chloride or acetic anhydride is generally more direct and efficient. chemguide.co.uk

The choice of method depends on factors such as the scale of the reaction, the desired purity, and the sensitivity of the starting material to acidic or basic conditions.

Novel and Emerging Approaches in (2-Oxocyclobutyl) acetate Synthesis

The field of organic synthesis is continually evolving, with new methods offering potential advantages in efficiency, selectivity, and sustainability. For the synthesis of cyclobutane (B1203170) rings and their derivatives, several novel approaches are emerging:

Photochemical Cycloadditions: Light-mediated [2+2] cycloaddition reactions are a powerful tool for constructing four-membered rings. nih.gov Recent advancements utilize visible-light-mediated energy-transfer catalysis for the intramolecular dearomative [2+2] cycloaddition of indoles or pyrroles with alkynes, yielding cyclobutene- and cyclobutane-fused systems. chinesechemsoc.org This sustainable approach offers high yields and selectivity under mild conditions. chinesechemsoc.org

Metal-Catalyzed Ring Expansions: Gold(I)-catalyzed ring expansion of readily available cyclopropanols presents a stereospecific method for synthesizing substituted cyclopentanones, a strategy that highlights the potential of metal catalysis in constructing cyclic ketones. acs.org While this example leads to a five-membered ring, similar principles can be explored for cyclobutanone synthesis.

Mechanochemistry: The use of mechanical force (ball milling) to drive chemical reactions is a green chemistry technique that can reduce or eliminate the need for solvents. mdpi.com It has been successfully applied to Michael addition reactions for creating substituted cyclopentenones, demonstrating its potential for efficient, solvent-free carbon-carbon bond formation that could be adapted for cyclobutane ring synthesis. mdpi.com

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency of a synthetic route is a critical factor, measured by reaction yield, time, and ease of execution. Comparing different methodologies for synthesizing cyclobutanone precursors and related structures provides insight into their practicality.

The table below illustrates the impact of reaction conditions on the yield of a related alkylation reaction to form dimethyl 2-(2-oxocyclopentyl) malonate, highlighting the benefits of using ionic liquids over conventional solvents. sapub.org

Solvent/MediumTemperature (°C)Time (h)Yield (%)
Dichloromethane (DCM)70653
[BMIM]PF₆70659
[BMIM]BF₄70675
[EMIM]OTf70679

Data sourced from a study on the alkylation of 2-chlorocyclopentanone (B1584037) with dimethyl malonate. sapub.org

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several of these principles are highly relevant to the synthesis of this compound and its analogues.

Use of Greener Solvents and Reagents: Research has focused on replacing hazardous solvents and aggressive reagents. For example, photochemical syntheses of cyclobutane derivatives have been performed in green solvents like acetone (B3395972) at ambient temperature. nih.govd-nb.info Another approach involves substituting aggressive reagents like elemental bromine with safer alternatives such as an aqueous bromate-bromide mixture for bromination steps. nih.govresearchgate.net

Atom Economy and Step Reduction: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry goal. "One-pot" reactions and reducing the total number of synthetic steps contribute to higher efficiency and less waste. google.com

Alternative Energy Sources: The use of visible light in photocatalysis and mechanical energy in mechanochemistry represents a shift away from traditional thermal heating, often leading to milder reaction conditions and reduced energy consumption. chinesechemsoc.orgmdpi.com The development of bio-sourced "Eco-bases" from plants for use in mechanochemical reactions further underscores the drive towards more sustainable catalytic processes. mdpi.com

By incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally benign and efficient.

Reactivity and Mechanistic Investigations of 2 Oxocyclobutyl Acetate

Reactivity of the Cyclobutanone (B123998) Ring

The cyclobutanone ring in (2-Oxocyclobutyl) acetate (B1210297) is characterized by significant ring strain, which profoundly influences its reactivity. This strain, estimated to be around 110 kJ/mol for cyclobutane (B1203170) derivatives, makes the ring susceptible to reactions that can alleviate this inherent instability.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the cyclobutanone is electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.com This reactivity is a cornerstone of its synthetic utility.

Common nucleophilic additions include:

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol, yielding 2-(2-hydroxycyclobutyl)acetate.

Grignard Reactions: The addition of Grignard reagents, such as methylmagnesium bromide, results in the formation of tertiary alcohols.

Cyanide Addition: Aldehydes and ketones react with cyanide ions to form cyanohydrins. masterorganicchemistry.com

These reactions proceed via the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. masterorganicchemistry.com

α-Substitutions and Enolate Chemistry

The protons on the carbon atom adjacent to the carbonyl group (α-protons) are acidic and can be removed by a strong base to form an enolate ion. vanderbilt.edu This enolate is a powerful nucleophile and is central to many carbon-carbon bond-forming reactions. libretexts.org

Key reactions involving enolates include:

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. vanderbilt.edu

Aldol (B89426) Condensation: The enolate of one molecule can add to the carbonyl group of another molecule in an aldol reaction, forming a β-hydroxy ketone. libretexts.org This can be followed by dehydration to yield a conjugated enone. vanderbilt.edu

Claisen Condensation: In a reaction analogous to the aldol condensation, the enolate of an ester can react with another ester molecule. ucsb.edu

The formation and reaction of the enolate are fundamental to the synthetic versatility of cyclobutanone derivatives. colorado.edu

Ring-Opening and Rearrangement Reactions

The inherent strain in the cyclobutane ring makes (2-Oxocyclobutyl) acetate susceptible to ring-opening and rearrangement reactions, often under thermal, photolytic, or catalytic conditions. These reactions can lead to the formation of diverse molecular architectures.

One notable example is the retro-Claisen reaction, where the cyclobutane ring can be cleaved. For instance, the enzyme 6-oxocamphor hydrolase cleaves the bornane ring system, which contains a cyclic ketone, via a retro-Claisen reaction. qmul.ac.uk While not a direct example involving this compound, it illustrates a potential pathway for ring-opening in related strained cyclic ketones.

Rearrangement reactions, such as the Overman and Stieglitz rearrangements, involve the migration of a group within a molecule to form a new structure. numberanalytics.comwikipedia.orgorganic-chemistry.org For example, the Overman rearrangement converts allylic alcohols into allylic amines through a smolecule.comsmolecule.com-sigmatropic rearrangement of an allylic trichloroacetimidate. organic-chemistry.org The Stieglitz rearrangement involves a 1,2-rearrangement of trityl amine derivatives to form triaryl imines. wikipedia.org While these are general rearrangement types, the strained nature of the cyclobutanone ring could facilitate unique rearrangement pathways.

Reactivity of the Acetate Ester Moiety

The acetate ester group in this compound exhibits reactivity characteristic of carboxylic acid derivatives, including hydrolysis and derivatization at the carbonyl carbon.

Transesterification and Saponification Reactions

Transesterification is an organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. byjus.com This process is typically catalyzed by an acid or a base. byjus.com For instance, lipase-catalyzed irreversible transesterification has been used to resolve racemic methyl (2-oxocyclopentyl)acetate, a related compound. molaid.com This highlights the potential for enzymatic and chemical transesterification of this compound to produce different ester derivatives.

Saponification is the hydrolysis of an ester under basic conditions to produce a carboxylate salt and an alcohol. libretexts.org This reaction is essentially irreversible because the resulting carboxylate ion is resonance-stabilized and not susceptible to nucleophilic attack. The general mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the departure of the alkoxide leaving group and subsequent deprotonation of the resulting carboxylic acid. libretexts.org

ReactionReagentsProduct(s)
TransesterificationAlcohol, Acid or Base CatalystNew Ester, Alcohol
SaponificationWater, Base (e.g., NaOH)Carboxylate Salt, Alcohol

Derivatization at the Acetate Carbonyl

The carbonyl group of the acetate moiety can undergo nucleophilic acyl substitution, allowing for the conversion of the ester into other functional groups.

Common derivatizations include:

Amide Formation: Reaction with amines can convert the ester into an amide.

Reductive Acetylation: Carbonyl compounds can be converted to their corresponding acetates through reductive acetylation, a process that often involves a reducing agent like sodium borohydride in combination with a catalyst. tsijournals.com

These derivatization reactions expand the synthetic utility of this compound by allowing for the introduction of various functional groups.

Intermolecular and Intramolecular Reaction Pathways

The chemical behavior of this compound is characterized by reaction pathways involving both intermolecular and intramolecular processes. These transformations are largely dictated by the reactivity of the ketone, the lability of the acetate group, and the inherent strain of the cyclobutane ring.

Intermolecular Reactions

The primary sites for intermolecular reactions on this compound are the carbonyl and ester functional groups. The significant ring strain of the cyclobutanone system enhances the electrophilicity of the carbonyl carbon, making it particularly susceptible to nucleophilic attack. researchgate.net

Reactions at the Carbonyl Group: The molecule readily undergoes reactions typical of ketones, such as nucleophilic addition. This includes the formation of acetals, which can be employed as protecting groups in more complex synthetic routes. thieme-connect.dethieme-connect.de For example, related 2-hydroxycyclobutanone acetals can be synthesized and subsequently resolved through enzymatic processes to yield enantiomerically pure (R)-(+)- and (S)-(−)-2-acetoxycyclobutanone acetals. researchgate.net The ketone can also be reduced to the corresponding secondary alcohol, 2-acetoxycyclobutanol.

Ester Hydrolysis: The acetate group can be cleaved under standard hydrolytic conditions (acidic or basic) to unmask the hydroxyl group, yielding 2-hydroxycyclobutanone. thieme-connect.de This reaction is a fundamental transformation, often used when the acetate serves as a protecting group for the alcohol functionality.

Enzymatic Transformations: Biocatalysis offers pathways for selective transformations. Baeyer-Villiger monooxygenases (BVMOs), for instance, are enzymes that oxidize cyclic ketones to their corresponding lactones. Studies on analogous compounds, such as 2-oxocyclopentyl ethyl acetate and 2-oxocyclohexyl ethyl acetate, have shown them to be effective substrates for these enzymes. nih.gov This suggests a high potential for the biooxidation of this compound, a reaction of interest in green chemistry for its mild conditions and high selectivity. nih.gov

Table 1: Kinetic Parameters of OTEMO-Catalyzed Baeyer-Villiger Oxidation for Related Substrates
SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
2-Oxocyclopentyl ethyl acetate0.31 ± 0.076.92 ± 1.102.2 x 104
2-Oxocyclohexyl ethyl acetate0.16 ± 0.020.90 ± 0.075.6 x 103

Data sourced from a study on 2-Oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-coenzyme A monooxygenase (OTEMO). nih.gov

Intramolecular Reactions

The significant strain energy stored in the cyclobutane ring is a powerful thermodynamic driving force for intramolecular reactions, which frequently involve skeletal rearrangements or ring-opening.

Rearrangements and Ring Expansions: Under acidic catalysis, related cyclobutanone systems can undergo complex tandem reaction sequences that include ring-contraction and ring-expansion, leading to the formation of different cyclic frameworks. researchgate.net Sophisticated intramolecular pathways, such as the researchgate.netresearchgate.net-sigmatropic rearrangements seen in related propargylic esters catalyzed by gold(I), further illustrate the potential for skeletal reorganization. acs.org

Ring-Opening Reactions: The release of inherent ring strain often facilitates ring-opening. Photochemical pathways, notably the Norrish Type-I cleavage, are characteristic of cyclobutanones and proceed via diradical intermediates. researchgate.net Alternatively, transition metal-catalyzed activation of the C-C bond presents another route to ring-opened products, with the release of strain being a key contributor to the reaction's feasibility. pitt.edu

Influence of Ring Strain on Reactivity Profiles

The chemical reactivity of this compound is fundamentally shaped by the substantial ring strain of its cyclobutanone core. This strain results from the deviation of bond angles from ideal geometries and from unfavorable eclipsing interactions between substituents. libretexts.org

The ring strain energy of cyclobutanone is estimated to be in the range of 105-120 kJ mol⁻¹ (approximately 25-28.7 kcal/mol), a value significantly greater than that of cyclopentanone (B42830) or the virtually strain-free cyclohexanone. researchgate.net This high level of stored potential energy makes the molecule inherently less stable and more prone to reactions that alleviate this strain. libretexts.org

Table 2: Comparison of Ring Strain Energies (RSE) in Cyclic Ketones
Cyclic KetoneRing Strain Energy (kcal/mol)Source
Cyclobutanone~28.7 researchgate.net
Cyclopentanone~9.7 researchgate.net
Cyclohexanone~4.3 researchgate.net

Enhanced Electrophilicity and Reaction Driving Force: The considerable ring strain increases the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles. researchgate.net Furthermore, this strain acts as a potent thermodynamic driving force for reactions that involve cleavage of the four-membered ring. In transition metal-catalyzed C-C bond activation, a strong linear relationship exists between the reaction's free energy (ΔGrxn) and the amount of ring strain released. pitt.edu This highlights that the relief of strain is a dominant factor promoting such reactions. pitt.edu

Influence on Photochemical Pathways: The high degree of ring strain also governs the molecule's photochemical behavior. Upon absorption of UV light, cyclobutanones are prone to undergo Norrish Type-I cleavage, which involves the breaking of a C-C bond adjacent to the carbonyl group. researchgate.net This ring-opening process is more significant for cyclobutanones than for larger, less-strained cyclic ketones and is driven by the release of the substantial ground-state strain energy. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
2-acetoxycyclobutanol
2-acetoxycyclobutanone acetals
2-hydroxycyclobutanone
2-hydroxycyclobutanone acetals
2-oxocyclohexyl ethyl acetate
2-oxocyclopentyl ethyl acetate
Cyclobutanone
Cyclohexanone

Stereochemical Aspects and Asymmetric Synthesis of 2 Oxocyclobutyl Acetate

Diastereoselection in Synthetic Routes

While (2-Oxocyclobutyl) acetate (B1210297) itself possesses only one stereocenter, diastereoselection becomes critical when synthesizing more complex derivatives or when the cyclobutane (B1203170) ring is formed from already chiral precursors. The spatial arrangement of substituents on the four-membered ring is controlled during the key bond-forming steps.

One of the most common methods for constructing cyclobutane rings is the [2+2] cycloaddition reaction. The diastereoselectivity of this reaction is highly dependent on the nature of the reactants, the catalyst, and the reaction conditions. For instance, in the cycloaddition of a ketene (B1206846) with an alkene, the stereochemistry of the alkene can influence the stereochemical outcome of the product. Similarly, intramolecular cycloadditions can exhibit high diastereoselectivity due to the conformational constraints of the tether connecting the reacting moieties.

Another relevant strategy involves the Michael addition to cyclobutene (B1205218) derivatives. The addition of a nucleophile to a substituted cyclobutene can proceed with high diastereoselectivity, governed by steric hindrance, where the incoming nucleophile attacks from the less hindered face of the ring. For example, methods for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes have been developed that yield products with high diastereomeric ratios (dr >95:5) through Michael additions. nih.govresearchgate.net This principle could be applied to a cyclobutenone precursor, where the addition of an acetate equivalent could be directed by existing substituents on the ring to control the relative stereochemistry.

Rhodium-catalyzed reactions involving alkylidenecyclopropanes have also emerged as a novel pathway for the diastereoselective synthesis of highly substituted cyclobutanes, offering another potential, albeit more complex, route to precursors of the target molecule. acs.orgnih.gov

Enantioselective Methodologies for Chiral (2-Oxocyclobutyl) acetate

Producing this compound as a single enantiomer requires methodologies that can differentiate between the two prochiral faces of a planar substrate or a racemic intermediate. Key strategies include asymmetric catalysis and the use of chiral auxiliaries.

One direct approach involves the enantioselective α-functionalization of cyclobutanone (B123998). Organocatalysis, particularly using chiral amines like proline and its derivatives, has been successfully employed for the α-alkylation and α-amination of cyclic ketones. mdpi.com A similar strategy could be envisioned for the α-acetoxylation of cyclobutanone using an electrophilic acetate source in the presence of a suitable chiral catalyst. For example, the enantioselective α-alkylation of cyclobutanone has been achieved via SOMO (Singly Occupied Molecular Orbital) catalysis, employing chiral imidazolidinone catalysts to afford the product in good yield and enantioselectivity. mdpi.comresearchgate.net

Alternatively, enantioselective construction of the cyclobutane ring itself is a powerful strategy. rsc.org Catalytic asymmetric [2+2] cycloadditions, often employing chiral Lewis acids or transition metal complexes, can produce chiral cyclobutanes with high enantiomeric excess (ee). nih.govacs.org For instance, chiral Brønsted acids have been shown to catalyze the isomerization of bicyclo[1.1.0]butanes to provide highly enantioenriched cyclobutenes, which are versatile precursors for further functionalization. dicp.ac.cnacs.org Such a chiral cyclobutene could then be converted to this compound. Furthermore, cobalt-catalyzed intramolecular hydroacylation has been developed to construct chiral cyclobutanones bearing α-quaternary centers with excellent enantiocontrol. escholarship.org

Application of Chiral Auxiliaries and Asymmetric Catalysis

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. nih.gov An auxiliary, which is a chiral molecule temporarily attached to the substrate, directs the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to influence a key [2+2] cycloaddition step. For example, an acrylate (B77674) bearing a chiral auxiliary, such as a derivative of menthol (B31143) or an Evans oxazolidinone, could be reacted with ketene. The chiral auxiliary would shield one face of the double bond, leading to the preferential formation of one enantiomer of the resulting cyclobutanone precursor. The use of N-acyl-oxazolidinone-substituted cyclobutenes has been shown to effectively control stereochemistry in Michael additions, achieving high yield and enantioselectivity (er up to 99.7:0.3). rsc.org

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. A chiral catalyst can generate large quantities of an enantiomerically enriched product from a prochiral substrate. For the synthesis of chiral this compound, several catalytic approaches are plausible:

Asymmetric [2+2] Cycloaddition: Using a chiral Lewis acid catalyst (e.g., based on aluminum, copper, or rare-earth metals) to catalyze the reaction between an alkene and a ketene derivative could directly generate an enantioenriched cyclobutanone core. rsc.orgresearchgate.net

Kinetic Resolution of Racemic this compound: A chiral catalyst could be used to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate.

Asymmetric α-Acetoxylation: A transition metal complex with a chiral ligand could catalyze the direct enantioselective acetoxylation of cyclobutanone enolates or their equivalents.

The table below summarizes potential chiral auxiliaries that could be applied in the synthesis of precursors to this compound, based on their documented success in analogous stereoselective reactions.

Chiral AuxiliaryType of ReactionPotential ApplicationTypical Stereoselectivity
Evans Oxazolidinones Michael Addition, Aldol (B89426), AlkylationControl of stereochemistry in additions to a cyclobutene precursor.High (often >95% de)
8-Phenylmenthol Derivatives [2+2] PhotocycloadditionDiastereoselective cycloaddition to form the cyclobutane ring. nih.govModerate to high (variable de)
Camphorsultam Diels-Alder, AlkylationControl of stereochemistry in precursor synthesis.High (often >95% de)
SAMP/RAMP Hydrazones α-Alkylation of KetonesAsymmetric α-functionalization of a cyclobutanone precursor.High (often >95% ee)

Advanced Techniques for Stereoisomer Analysis and Resolution

Once a chiral synthesis is performed, robust analytical methods are required to determine its stereochemical purity (diastereomeric ratio and enantiomeric excess). Furthermore, if the synthesis yields a racemic or diastereomeric mixture, resolution techniques can be employed to separate the stereoisomers.

Stereoisomer Analysis: The primary technique for determining the enantiomeric excess of chiral molecules like this compound is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs are among the most versatile and are frequently used for the separation of a wide range of compounds, including ketones and esters. phenomenex.com For a keto-ester like this compound, challenges such as keto-enol tautomerism might affect peak shape, which can often be mitigated by adjusting the mobile phase pH or the column temperature. chromforum.org Chiral Gas Chromatography (GC) using a chiral capillary column is another powerful technique for analyzing volatile chiral compounds.

Stereoisomer Resolution: Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.

Enzymatic resolution is a particularly effective and environmentally benign form of kinetic resolution. Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer of an ester at a much faster rate than the other. For this compound, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the racemate, leaving the other enantiomer unreacted and in high enantiomeric purity. nih.gov Alternatively, the racemic precursor, 2-hydroxycyclobutanone, could be subjected to enzymatic acylation, where a lipase selectively acylates one enantiomer, allowing for the easy separation of the resulting ester and the unreacted alcohol. nih.govthieme-connect.com Porcine Pancreatic Lipase (PPL) and Candida antarctica Lipase B (CAL-B) are examples of enzymes that have been successfully used for the resolution of cyclobutane derivatives. nih.govthieme-connect.com

Computational and Theoretical Studies on 2 Oxocyclobutyl Acetate

Quantum Chemical Calculations of Molecular Conformation and Energetics

Quantum chemical calculations are instrumental in determining the three-dimensional structure and energetic landscape of molecules. For (2-Oxocyclobutyl) acetate (B1210297), such calculations would likely employ methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) to identify stable conformers and the transition states connecting them.

The cyclobutane (B1203170) ring in (2-Oxocyclobutyl) acetate is expected to be puckered to relieve ring strain. The acetate group can exist in different orientations relative to the ring. Theoretical calculations would aim to determine the preferred conformation by calculating the relative energies of these different spatial arrangements.

A hypothetical data table for the relative energies of possible conformers is presented below. Please note that this data is illustrative and not based on published research.

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Equatorial-puckeredB3LYP/6-31G0.00
Axial-puckeredB3LYP/6-31G1.5
Planar (Transition State)B3LYP/6-31G*5.0

Elucidation of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling is a key methodology for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying reactions such as its hydrolysis, enolization, or reactions involving the carbonyl group.

Computational chemists would model the potential energy surface of a given reaction. This involves locating the structures of reactants, products, intermediates, and transition states. The energy barriers calculated for these transition states provide insights into the reaction kinetics. For instance, the mechanism of the Baeyer-Villiger oxidation of the ketone could be explored, predicting the regioselectivity of oxygen insertion.

Prediction of Reactivity and Selectivity based on Electronic Structure

The electronic structure of a molecule, which can be calculated using quantum chemical methods, is fundamental to understanding its reactivity and selectivity. For this compound, analysis of properties derived from the electronic wavefunction would be performed.

Calculated parameters such as atomic charges, electrostatic potential maps, and condensed Fukui functions can predict the most likely sites for nucleophilic or electrophilic attack. For example, the carbon atom of the carbonyl group is expected to have a significant positive partial charge, making it susceptible to attack by nucleophiles. The enolate formed upon deprotonation at the α-carbon would have its reactivity and selectivity in subsequent reactions predicted by these theoretical models.

Frontier Molecular Orbital Analysis and Bonding Characteristics

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO is likely to be localized on the oxygen atoms of the acetate and carbonyl groups, indicating these are the primary sites for electron donation (nucleophilicity). The LUMO is expected to be centered on the carbonyl carbon, identifying it as the principal site for accepting electrons (electrophilicity). The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity.

A hypothetical data table of FMO energies is provided for illustrative purposes.

Molecular OrbitalEnergy (eV)Description
HOMO-10.5Localized on carbonyl and ester oxygen lone pairs
LUMO1.2Centered on the π* orbital of the carbonyl group
HOMO-LUMO Gap11.7Indicative of high kinetic stability

Applications of 2 Oxocyclobutyl Acetate As a Versatile Synthetic Precursor

Role in the Construction of Carbocyclic Systems

The utility of (2-oxocyclobutyl) acetate (B1210297) and related cyclobutanone (B123998) derivatives in carbocycle synthesis is largely due to their propensity to undergo predictable ring expansion, ring-opening, and cycloaddition reactions. mdpi.com The high ring strain makes these transformations thermodynamically favorable, providing a powerful tool for accessing larger, more complex carbocyclic frameworks. mdpi.combohrium.com

One of the most powerful applications of cyclobutanone derivatives is in ring expansion reactions to form five-membered rings. nih.gov For instance, the conversion of a cyclobutanone to a cyclopentanone (B42830) can be achieved with high regioselectivity, a transformation that has been pivotal in the synthesis of various naturally occurring 5-membered carbocycles. nih.gov Photochemical [2+2] cycloadditions represent another key strategy, where the cyclobutane (B1203170) ring system participates in reactions with alkenes to generate bicyclic structures. nih.gov These methods allow for the stereoselective synthesis of highly substituted four-membered carbocycles which can be handled easily at room temperature despite their strain. researchgate.net Furthermore, the development of organocatalytic, enantioselective methods has expanded the ability to create complex fused carbocyclic systems, such as researchgate.netnih.govgrosseron.com-fused carbocycles, from cyclobutanone precursors. bohrium.com

Table 1: Examples of Carbocyclic Systems Synthesized from Cyclobutanone Precursors

Precursor Type Reaction Type Resulting Carbocyclic System Research Finding
Dichlorocyclobutanone One-Carbon Ring Expansion (with Diazomethane) Substituted cyclopentanones (e.g., hirsutanes, cuparenones) This method allows for the efficient synthesis of a wide variety of naturally occurring 5-membered carbocycles. nih.gov
3-Substituted Cyclobutanone Organocatalytic Desymmetrization / Intramolecular Cyclization researchgate.netnih.govgrosseron.com-Fused Carbocycles An organocatalytic, non-destructive desymmetrization of a 3-substituted cyclobutanone followed by intramolecular cyclization has been developed. bohrium.com
Cyclobutanone Photochemical [2+2] Cycloaddition (with Alkenes) Bicyclic Systems The π-system of the ring can participate in photochemical cycloadditions to form bicyclic structures.

Utility in Heterocyclic Compound Synthesis

The reactivity of the carbonyl group and the susceptibility of the cyclobutane ring to cleavage and rearrangement make (2-oxocyclobutyl) acetate and its derivatives excellent starting materials for heterocyclic synthesis. These precursors can be transformed into a wide array of nitrogen- and oxygen-containing heterocycles.

Key transformations include the Baeyer-Villiger oxidation and the Beckmann ring expansion. Regioselective Baeyer-Villiger oxidation of cyclobutanone adducts with reagents like m-CPBA yields γ-butyrolactones. nih.gov Similarly, regioselective Beckmann ring expansion provides access to γ-butyrolactam derivatives, which are core structures in pyrrolidines, pyrrolizidines, and indolizidines. nih.gov Fused heterocyclic systems are also accessible; for example, fused indoline-cyclobutanone intermediates, formed via [2+2] cyclization, are precursors to various natural product alkaloids. thieme-connect.com More recent advances include copper-catalyzed domino reactions between cyclobutanone oximes and anilines to construct spirotetrahydroquinoline scaffolds, which are significant in pharmaceutical chemistry. beilstein-journals.org The 2-hydroxycyclobutanone derivative is particularly useful, reacting with amines to form intermediates for tryptamines and cyclobuta-fused indolines. unica.itunica.it

Table 2: Synthesis of Heterocyclic Scaffolds from Cyclobutanone Derivatives

Precursor Type Reaction Type Resulting Heterocyclic System Research Finding
Dichlorocyclobutanone Adduct Baeyer-Villiger Oxidation γ-Butyrolactones Regioselective oxidation with m-CPBA is an efficient route to natural γ-butyrolactones. nih.gov
Dichlorocyclobutanone Adduct Beckmann Ring Expansion γ-Butyrolactams (Pyrrolidines, Indolizidines) Regioselective ring expansion with reagents like O-(mesitylenesulfonyl)hydroxylamine affords various nitrogen-containing heterocycles. nih.gov
Substituted Anilines / Ketenes [2+2] Cycloaddition Fused Indoline-Cyclobutanones An efficient procedure for synthesizing fused indoline-cyclobutanones, which are intermediates for natural products like esermethole. thieme-connect.com
Cyclobutanone Oxime / Anilines Copper-Catalyzed Domino Reaction Spirotetrahydroquinolines This method provides a straightforward approach to structurally diverse and bioactive tetrahydroquinoline scaffolds under mild conditions. beilstein-journals.org

Precursor in the Synthesis of Complex Organic Molecules

The synthetic flexibility of this compound and its analogs makes them key intermediates in the total synthesis of numerous complex and biologically active natural products. The unique reactivity of the strained four-membered ring allows for strategic bond formations and skeletal rearrangements that are crucial for assembling intricate molecular architectures.

The Danishefsky synthesis of Taxol, a landmark in total synthesis, utilized the Wieland-Miescher ketone, demonstrating the power of cyclic ketone precursors in building complex polycyclic systems. wikipedia.org More directly, cyclobutanone derivatives serve as key intermediates in the synthesis of a host of alkaloids and other natural products. Fused indoline-cyclobutanone systems are described as intermediates in the synthesis of esermethole, physovenine, and chimonanthine. thieme-connect.com The strategic ring-opening of a cyclobutanone was a key step in a synthetic route toward ginkgolide B. acs.org Furthermore, the synthesis of carbocyclic nucleoside analogs, such as the antiviral agent Lobucavir (Cyclobut-G), relies on the construction and functionalization of a cyclobutane ring. tandfonline.com This highlights the role of cyclobutane chemistry in accessing molecules with significant therapeutic potential.

Table 3: Examples of Complex Molecules Synthesized Using Cyclobutanone-Based Strategies

Target Molecule Class Specific Example(s) Key Synthetic Strategy Involving Cyclobutanone Reference(s)
Alkaloids Esermethole, Physovenine, Chimonanthine Formation of a fused indoline-cyclobutanone intermediate via [2+2] cycloaddition. thieme-connect.com
Terpenoids Ginkgolide B Regioselective, acid-catalyzed rearrangement (fragmentation) of a cyclobutane core. acs.org
Phytohormones Jasmonates Synthesis involving regioselective Wittig reaction on a cyclopentanone derivative precursor. rsc.org
Antiviral Agents Lobucavir (Cyclobut-G) Synthesis of carbocyclic nucleoside analogs built upon a functionalized cyclobutane ring. tandfonline.com

Strategic Building Block in Research and Development

This compound and related cyclobutanones are considered strategic building blocks in research and development (R&D) for several key reasons. Their commercial availability and the well-established chemistry of the cyclobutanone motif allow chemists to rapidly access diverse and complex molecular scaffolds. google.comnamiki-s.co.jp This versatility is critical in fields like medicinal chemistry and materials science. google.com

The primary strategic advantage lies in the inherent reactivity conferred by ring strain. researchgate.netmdpi.com This strain facilitates a variety of transformations not readily accessible with acyclic or larger-ring ketones, including ring expansions to five- and six-membered rings, ring contractions to cyclopropanes, and selective ring-opening reactions to yield functionalized acyclic chains. mdpi.comnih.govorganic-chemistry.org This predictable reactivity allows for its use as a reliable linchpin in multi-step synthetic campaigns.

In pharmaceutical R&D, cyclobutane derivatives are used to generate libraries of novel compounds for screening. ru.nlnih.gov For example, they serve as scaffolds for creating structurally diverse spirotetrahydroquinolines and other heterocyclic systems with potential biological activity. beilstein-journals.org The ability to stereoselectively functionalize the cyclobutane ring is crucial for synthesizing chiral drugs and probing structure-activity relationships. mdpi.combarc.gov.in For instance, this compound can be a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules where the cyclic moiety is critical for activity. nbinno.comresearchgate.net Its role extends to the development of new synthetic methods, where it serves as a testbed for novel organocatalytic, photochemical, and metal-catalyzed reactions. mdpi.comnih.gov

Table 4: Strategic Advantages of Cyclobutanone Derivatives in R&D

Feature Synthetic Application R&D Impact Reference(s)
Ring Strain Ring expansion, ring-opening, and rearrangement reactions. Provides access to diverse carbocyclic and acyclic structures that are otherwise difficult to synthesize. researchgate.netmdpi.comnih.gov
Bifunctionality Orthogonal reactions at the ketone and ester/acid groups. Allows for stepwise, controlled introduction of complexity and diverse functionalization.
Stereochemical Control Enantioselective and diastereoselective functionalization. Crucial for the synthesis of single-enantiomer drugs and complex natural products. mdpi.combarc.gov.in
Scaffold Versatility Precursor to carbocycles, heterocycles, and complex natural products. Enables the rapid generation of compound libraries for drug discovery and materials science. nih.govthieme-connect.combeilstein-journals.orgru.nl

| Methodology Development | Substrate for new catalytic (organo-, metal-) and photochemical reactions. | Advances the field of organic synthesis by providing a platform to test new transformations. | mdpi.comnih.govorganic-chemistry.org |

Derivatization and Functionalization of 2 Oxocyclobutyl Acetate

Modifications at the Ketone Functionality

The carbonyl group of the cyclobutanone (B123998) ring is a key site for functionalization, readily undergoing nucleophilic addition and related reactions.

Reduction: The ketone functionality of cyclobutanone derivatives can be selectively reduced to the corresponding secondary alcohol, cyclobutanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. masterorganicchemistry.comscribd.com The reduction of aldehydes and ketones with NaBH₄ is a well-established method that is highly selective and tolerant of other functional groups like esters under normal conditions. masterorganicchemistry.comscribd.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. masterorganicchemistry.com Studies on substituted cyclobutanones have shown that the stereochemical outcome of the reduction can be influenced by the nature of the substituents and the reducing agent. vub.ac.be For (2-Oxocyclobutyl) acetate (B1210297), this reduction would yield (2-hydroxycyclobutyl) acetate.

Oxidation: A significant oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation, which converts a ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. nih.govrsc.org This reaction can be carried out using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid catalyst. rsc.orgresearchgate.net The Baeyer-Villiger oxidation of cyclobutanones is particularly favorable due to the release of ring strain upon forming the less-strained five-membered γ-butyrolactone ring. nih.govnih.gov The regioselectivity of the oxidation depends on the migratory aptitude of the adjacent carbon atoms. For an unsymmetrical cyclobutanone, the oxygen atom is typically inserted on the more substituted side. Catalytic and enantioselective versions of this reaction have been developed, allowing for the synthesis of optically active lactones from prochiral or racemic cyclobutanones. nih.govpnas.org

Table 1: Examples of Baeyer-Villiger Oxidation of Cyclobutanone Derivatives

Substrate Oxidant/Catalyst Product Yield Reference(s)
3-Phenylcyclobutanone H₂O₂ / Oligopeptide Catalyst 32 (R)-4-phenyldihydrofuran-2(3H)-one 99% nih.gov
Bicyclic Cyclobutanone Urea-Hydrogen Peroxide / Zr(salen) complex Bicyclic Lactone N/A pnas.org
Dichlorocyclobutanone m-CPBA Dichloro-γ-butyrolactone N/A nih.gov
Cyclobutanone H₂O₂ / Sn[N(SO₂C₈F₁₇)₂]₄ γ-Butyrolactone 97% (Conversion) researchgate.net

The ketone group readily condenses with primary amines and their derivatives to form carbon-nitrogen double bonds.

Imine Formation: Reaction with primary amines (R-NH₂) under dehydrating conditions yields imines (Schiff bases). This transformation is fundamental in converting the ketone into a different type of reactive intermediate.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) or its salts produces the corresponding cyclobutanone oxime. arpgweb.com This reaction is typically performed under mild conditions and is a classic method for derivatizing ketones. arpgweb.comthermofisher.com The resulting oximes are stable, crystalline solids and serve as versatile intermediates. For instance, cyclobutanone oximes can undergo the Beckmann rearrangement to produce γ-lactams, a reaction that effectively inserts a nitrogen atom into the ring. rsc.orgthieme-connect.com

Hydrazone Formation: Reaction with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine) yields hydrazones. libretexts.org These derivatives are also key intermediates; for example, the hydrazone of (2-Oxocyclobutyl) acetate could be subjected to the Wolff-Kishner reduction conditions (strong base, high temperature) to reduce the carbonyl group completely to a methylene (B1212753) (CH₂) group. libretexts.org

Table 2: Formation of Oximes and Lactams from Cyclobutanones

Reactant(s) Reagent(s) Product Yield Reference(s)
Cyclobutanone, Hydroxylamine HCl Potassium Hydroxide (B78521) Cyclobutanone Oxime Moderate to Good arpgweb.com
Cyclobutanone, O-Benzenesulfonyl ethyl acetohydroxamate TsOH·H₂O γ-Lactam 76% rsc.org
Cyclobutanone, Diphenylphosphinyl hydroxylamine Brønsted Acid Cyclobutanone Oxime Ester up to 96% researchgate.net

Manipulations of the Acetate Ester

The acetate group offers another handle for the chemical modification of this compound.

Selective Cleavage (Hydrolysis): The ester can be hydrolyzed to the corresponding alcohol, (2-oxocyclobutoxy)methanol, under either acidic or basic conditions. A key challenge is achieving selectivity, as harsh conditions could promote side reactions at the ketone or ring-opening. A method for the selective hydrolysis of various esters, including those with ketone functionalities, has been reported using a mixture of tert-butylamine, lithium bromide, methanol, and water. amelica.org This system was shown to cleave esters while leaving other functional groups like ketones and alkenes intact. amelica.org

Ester Exchange (Transesterification): Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. libretexts.org This reaction is typically catalyzed by acids or bases and is driven to completion by using a large excess of the new alcohol or by removing the alcohol by-product. nih.gov For a substrate like this compound, which is a γ-keto ester, transesterification provides a direct route to other esters without proceeding through the hydrolysis and re-esterification sequence. nih.govthieme-connect.com Various catalysts, including transition metals and enzymes (lipases), have been developed for the transesterification of keto esters under mild conditions. google.comajgreenchem.com

New ester derivatives can be synthesized from this compound primarily through transesterification. By reacting this compound with a different alcohol (e.g., methanol, benzyl (B1604629) alcohol) in the presence of a suitable catalyst, one can obtain the corresponding methyl or benzyl ester, respectively. nih.gov This approach is synthetically efficient as it is often a one-step process. ucc.ie Alternatively, a two-step sequence can be employed: first, the acetate is hydrolyzed to the alcohol, and then the resulting (2-oxocyclobutyl)methanol is re-esterified with a different carboxylic acid or its activated derivative (e.g., an acyl chloride) using standard esterification methods like the Steglich esterification. mdpi.com

Table 3: Catalysts for Transesterification of Keto Esters

Catalyst Type Example Catalyst(s) Conditions Reference(s)
Enzyme Candida antarctica Lipase (B570770) B (CALB) Solvent-free google.com
Transition Metal Ferrous Ammonium Sulfate, Ammonium Nickel Sulfate Microwave, Solvent-free ajgreenchem.com
Acid/Base Protic acids, Lewis acids, Organic bases Anhydrous (for acid) nih.gov

Cyclobutyl Ring Modifications

The strained four-membered ring of this compound is susceptible to a variety of rearrangement, expansion, and cleavage reactions.

α-Alkylation: The carbon atoms adjacent to the ketone (α-carbons) are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile, reacting with electrophiles like alkyl halides in an α-alkylation reaction. masterorganicchemistry.com The development of catalytic, enantioselective methods for the α-alkylation of cyclobutanones has enabled the synthesis of chiral α-quaternary cyclobutanones. caltech.eduthieme-connect.com For example, palladium-catalyzed asymmetric allylic alkylation has been successfully applied to cyclobutanone derivatives. caltech.eduthieme-connect.com

Ring Expansion: Due to the inherent ring strain, cyclobutanones are excellent substrates for ring-expansion reactions, which provide access to larger, less-strained ring systems. rsc.org

With Diazoalkanes: Reaction with diazomethane (B1218177) or ethyl diazoacetate in the presence of a Lewis acid like antimony(V) chloride can lead to a one-carbon ring expansion, yielding cyclopentanone (B42830) derivatives. nih.govugent.be

Radical Reactions: Free radical-mediated reactions can also induce ring expansion. These processes often involve the formation of a radical on a side chain, which cyclizes onto the ketone, followed by β-scission of the strained cyclobutane (B1203170) ring to form a larger ring. ingentaconnect.combenthamscience.comresearchgate.net

Beckmann/Aza-Baeyer-Villiger Rearrangement: As mentioned previously, the rearrangement of cyclobutanone oximes leads to the formation of five-membered γ-lactams, which constitutes a ring expansion that incorporates a nitrogen atom. rsc.orgthieme-connect.com

Ring Contraction: While less common than expansion, ring contraction of cyclobutanone derivatives has been reported. A nickel-catalyzed rearrangement of cyclobutanone oxime esters can produce cyclopropanecarbonitriles, involving a formal contraction of the four-membered ring to a three-membered ring. researchgate.net

Table 4: Examples of α-Alkylation of Cyclobutanone Derivatives

Substrate Alkylating Agent Catalyst System Product Yield / ee Reference(s)
Cyclobutanone Carboxamide Allyl Alcohol Ir-catalyst / Zn(OTf)₂ α-Allylated Cyclobutanone 91% / 97% ee ua.es
Substituted Cyclobutanone Allyl Acetate Pd₂(pmdba)₃ / (S)-PHOX ligand α-Quaternary Cyclobutanone 62-95% / 76-99% ee caltech.eduthieme-connect.com
Cyclobutanone Allyl Silane Imidazolidinone organocatalyst / CAN α-Allylated Cyclobutanone 66% / 91% ee researchgate.netmdpi.com

Cycloaddition Reactions

The term cycloaddition in the context of this compound and related cyclobutanones primarily refers to photochemical reactions that can lead to the formation of new cyclic systems or fragmentation into smaller unsaturated molecules, which can be considered a type of cycloreversion, the reverse of cycloaddition. acs.org The photochemistry of cyclobutanones is a well-studied area, revealing pathways that are distinct from other cyclic or acyclic ketones. aip.org

Photochemical [2+2] Cycloadditions and Ring Expansions

Upon exposure to ultraviolet (UV) light, cyclobutanones can undergo several transformations. One key reaction is the photochemical ring expansion, which proceeds through an intermediate oxacarbene. mdpi.comresearchgate.net This highly reactive intermediate can be trapped by various nucleophiles. For instance, irradiation of a cyclobutanone in the presence of an N-H containing heterocycle like 6-chloropurine (B14466) can lead to the formation of novel nucleoside analogues through an N-glycosylation type reaction. mdpi.com While this is not a cycloaddition in the traditional sense of ring formation from two unsaturated partners, it represents a significant functionalization pathway initiated by a photochemical process that alters the cyclic structure.

Another important photochemical pathway for cyclobutanones is the cycloelimination or cycloreversion reaction. mdpi.com Photo-excited cyclobutanone can fragment into ethylene (B1197577) and ketene (B1206846), or cyclopropane (B1198618) and carbon monoxide. aip.org The concerted fragmentation to an alkene and ketene from an excited singlet state is a type of [2+2] cycloreversion. mdpi.com This reactivity highlights the utility of the cyclobutanone core as a precursor to other molecules via bond-breaking processes that mirror cycloaddition.

The synthesis of the cyclobutane ring itself often relies on [2+2] cycloaddition reactions, for example, between a ketene and an alkene. mdpi.comorganic-chemistry.org This underscores the central role of cycloaddition chemistry in accessing the this compound scaffold. Intermolecular photochemical [2+2] cycloadditions can also be used to build more complex structures onto an existing cyclobutane-containing molecule, often with high stereoselectivity directed by chiral templates. mdpi.com

Reaction Type Reactants Conditions Products Key Findings Reference
Photochemical Ring ExpansionSubstituted Cyclobutanone, 6-ChloropurineIrradiation (acetonitrile)Bicyclic and Isonucleoside AnaloguesForms an intermediate oxacarbene which is trapped by the purine. mdpi.comresearchgate.net
Photochemical CycloeliminationCyclobutanoneUV IrradiationEthylene + Ketene; Cyclopropane + COBranching ratio between pathways is dependent on excitation wavelength. aip.org
Intermolecular [2+2] PhotocycloadditionIsoquinolone derivative, AlkeneIrradiation, Chiral H-bonding templateFunctionalized tricyclic cyclobutaneHigh yields (86-98%) and excellent regio-, diastereo-, and enantioselectivity. mdpi.com

Selective Functionalization of the Ring Carbons

Functionalization of the cyclobutane ring carbons, apart from the carbonyl carbon (C-2), can be achieved with a high degree of selectivity, primarily at the α-carbon (C-3) through enolate chemistry or via ring expansion reactions.

Alkylation of the α-Carbon

The hydrogens on the carbon atom adjacent to the ketone (the α-carbon, or C-3) are acidic and can be removed by a strong base to form an enolate. libretexts.orglibretexts.org This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. libretexts.orgnumberanalytics.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, which minimizes side reactions. libretexts.org

The reaction proceeds in two main steps:

Enolate Formation: this compound is treated with a strong base (e.g., LDA) at low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to deprotonate the C-3 position.

Alkylation: An alkylating agent, such as a primary alkyl halide (e.g., methyl iodide, benzyl bromide), is added to the enolate solution. The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the 3-alkyl-2-oxocyclobutyl acetate product. libretexts.org

This method allows for the introduction of a wide variety of alkyl groups at the C-3 position. If the resulting α-carbon becomes a stereocenter, the reaction typically produces a racemic mixture unless chiral auxiliaries or catalysts are employed. libretexts.org

Step Reagents & Conditions Intermediate/Product Notes Reference
1. Enolate FormationThis compound, LDA, THF, -78 °CLithium enolateStrong, non-nucleophilic base prevents side reactions. libretexts.orgbham.ac.uk
2. AlkylationLithium enolate, Alkyl Halide (R-X)3-Alkyl-(2-oxocyclobutyl) acetateBest for primary and some secondary alkyl halides due to SN2 mechanism. libretexts.orglibretexts.org

Ring Expansion Reactions

The strain in the four-membered ring of this compound facilitates ring expansion reactions, providing a route to functionalized cyclopentanone derivatives. These reactions can be catalyzed by various reagents, including transition metals like gold. sci-hub.se For example, 1-alkynylcyclobutanol derivatives can undergo a gold-catalyzed ring expansion via a tandem hydration and α-ketol rearrangement to yield α-hydroxycyclopentanones. sci-hub.se While the starting material is a cyclobutanol, similar principles can be applied to derivatives of this compound, often involving initial transformation at the ketone.

Another approach involves organocatalyzed desymmetrization of 3-substituted cyclobutanones. mdpi.com For instance, a tandem O-nitrosobenzene alkylation followed by cyclobutanone ring expansion, mediated by a proline-derived catalyst, can convert 3-substituted cyclobutanones into 5-hydroxy-γ-lactams. mdpi.com This highlights a sophisticated method for not only functionalizing the ring but also transforming it into a different heterocyclic system with high enantioselectivity.

Historical and Methodological Context of 2 Oxocyclobutyl Acetate Research

Evolution of Synthetic Strategies for Cyclobutanone (B123998) Derivatives

Cyclobutanone and its derivatives are valuable building blocks in organic synthesis due to the inherent ring strain that allows for diverse chemical transformations like ring expansions and ring-opening reactions. mdpi.comresearchgate.net The evolution of synthetic methods to access these four-membered rings has been a continuous area of research, moving from inefficient early methods to highly selective modern strategies.

The first synthesis of the parent compound, cyclobutanone, was reported by the Russian chemist Nikolai Kischner, who prepared it in low yield from cyclobutanecarboxylic acid. wikipedia.org This early process was cumbersome and inefficient. Subsequent research led to more effective, high-yielding syntheses. A significant advancement was the reaction of diazomethane (B1218177) with ketene (B1206846), developed by P. Lipp and R. Köster, which proceeds through a ring expansion of a cyclopropanone (B1606653) intermediate. wikipedia.org

Over the decades, the synthetic chemist's toolbox for creating cyclobutanone derivatives has expanded considerably. Key strategies that have been developed include:

[2+2] Cycloadditions: This is one of the most common and versatile methods, often involving the reaction of a ketene with an olefin. mdpi.comresearchgate.net

Ring Expansions: Various methods starting from three-membered rings, such as the rearrangement of oxaspiropentanes or cyclopropyl (B3062369) carbinols, have proven effective. wikipedia.orgorganic-chemistry.org

Oxidative Ring Expansion: Methylenecyclopropanes can be converted to 2,2-diarylcyclobutanones in good yields through oxidative ring expansion. organic-chemistry.org

Organocatalysis: In the last two decades, organocatalytic methods have emerged as powerful, eco-friendly approaches for the enantioselective synthesis of cyclobutane (B1203170) and cyclobutanone derivatives. researchgate.netbohrium.com These methods often involve activation of substrates through iminium cation or enamine intermediates. bohrium.com

These evolving strategies have made a wide range of substituted cyclobutanones, the precursors to compounds like (2-Oxocyclobutyl) acetate (B1210297), more accessible for research and application.

Table 1: Evolution of Synthetic Methods for Cyclobutanone Derivatives This table is interactive. You can sort and filter the data.

Decade/Period Key Methodological Advancement Description Key Researchers/References
Early 1900s First Synthesis (Low Yield) The first preparation of cyclobutanone was achieved from cyclobutanecarboxylic acid, though the process was inefficient. Nikolai Kischner wikipedia.org
1950s-1960s High-Yielding Syntheses Development of more efficient methods, such as the reaction of diazomethane with ketene, and the rearrangement of cyclopropylcarbinol. wikipedia.orgorgsyn.org P. Lipp, R. Köster, J.D. Roberts wikipedia.orgorgsyn.org
1970s-1980s Cycloadditions and Rearrangements Widespread use of [2+2] cycloadditions of ketenes and olefins. Development of methods like lithium iodide catalyzed rearrangement of oxaspiropentane. wikipedia.orgresearchgate.net General Literature
2000-Present Organocatalytic & Asymmetric Synthesis Rise of metal-free, organocatalytic approaches for stereo- and enantioselective synthesis, including formal [2+2] cycloadditions and ring expansions. mdpi.comresearchgate.netbohrium.com Jørgensen, Xu, Jacobsen, et al. organic-chemistry.orgbohrium.com
2020s Advanced Catalytic Methods Development of novel catalytic processes, such as Rh(III)-catalyzed C-C bond cleavage of alkylidenecyclopropanes to form substituted cyclobutanes. researcher.life Kim, et al. researcher.life

Key Methodological Advancements in the Study of Acetate Esters

Acetate esters are a fundamental class of organic compounds with wide-ranging applications. researchgate.net The methods for their synthesis and analysis have undergone significant evolution since the foundational work in the late 19th century.

The classic method for ester synthesis is the Fischer-Speier esterification, first reported in 1895, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. mdpi.comacs.org While still widely used, this reaction is reversible, which can limit the yield. researchgate.net Much of the methodological advancement in esterification has focused on overcoming this equilibrium limitation and improving reaction efficiency. Modern approaches include:

Advanced Catalysis: The use of various catalysts beyond simple mineral acids, such as solid acid catalysts, ionic liquids, and enzymes (lipases), has been explored to improve yields and create greener processes. researchgate.netmdpi.com

Water Removal: Techniques to remove the water byproduct as it is formed, such as pervaporation, drive the reaction equilibrium toward the product side. researchgate.net

Alternative Reactions: The Tishchenko reaction, where an aldehyde disproportionates to form an ester, provides an alternative route. acs.org The reaction of an alcohol with acetic anhydride (B1165640) is another common method for producing acetate esters. wikipedia.org

The analytical techniques for characterizing acetate esters have also advanced significantly. While early studies relied on classical methods like titration, modern research employs a suite of sophisticated spectroscopic and chromatographic techniques. mdpi.com Gas chromatography (GC) became a revolutionary tool for the analysis of volatile esters, allowing for the rapid determination of composition. colostate.edu Spectroscopic methods such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are now routinely used to confirm the structure and measure the degree of substitution in complex esters. mdpi.com More recently, high-throughput colorimetric screening methods have been developed for rapidly quantifying ester production in biotechnological applications. nih.gov

Table 2: Advancements in Analytical Techniques for Acetate Esters This table is interactive. You can sort and filter the data.

Era Technique Application in Acetate Ester Analysis
Pre-1950s Titration Quantification of ester content through saponification followed by titration of excess base.
1950s-Present Gas Chromatography (GC) Separation and quantification of volatile esters, revolutionizing the analysis of complex mixtures. colostate.edu
1970s-Present Nuclear Magnetic Resonance (NMR) Structural elucidation and determination of the degree of substitution (DS) for compounds like starch acetates. mdpi.com
1980s-Present Fourier Transform Infrared Spectroscopy (FT-IR) Characterization of the ester functional group (C=O stretch) and use in quantitative analysis with standard curves. mdpi.com
2010s-Present High-Throughput Screening Development of rapid, colorimetric assays (e.g., ferric hydroxamate method) for screening microbial ester biosynthesis. nih.gov

Chronological Development of Research Interests in (2-Oxocyclobutyl) acetate

Specific research into this compound itself is not extensively documented in early literature. Its emergence is closely tied to the broader interest in using functionalized cyclobutanone rings as versatile intermediates in organic synthesis. researchgate.net The chronological development can be understood by tracking the synthesis and application of closely related analogues, which highlights a growing interest in this structural motif for building more complex molecules, including those with potential biological activity.

Interest in the 2-oxocyclobutyl moiety appears to have grown as synthetic methods for cyclobutanones became more robust. Early applications focused on fundamental transformations. The inherent strain of the four-membered ring makes the ketone susceptible to reactions like the Beckmann rearrangement to form γ-lactams, which are precursors to γ-aminobutyric acid (GABA) derivatives. rsc.org

By the 2000s and 2010s, substituted oxocyclobutyl acetates began to appear in the literature as key intermediates in the synthesis of more complex targets. For instance, studies have reported the synthesis of related compounds like 2-oxocyclopentyl ethyl acetate and 2-oxocyclohexyl ethyl acetate as substrates for enzymatic reactions, indicating an interest in how ester functionalities attached to cyclic ketones are processed by biocatalysts. nih.gov The synthesis of a steroid-cyclobutanone derivative in 2013 further illustrates the use of the cyclobutanone core as a scaffold in medicinal chemistry. orientjchem.org

More recent research underscores the utility of the N-(2-oxocyclobutyl) scaffold in the design of enzyme inhibitors. mdpi.comacs.org For example, N-(2-oxocyclobutyl) amides have been synthesized and evaluated as potential antibiotics and antiviral agents. mdpi.comnih.gov While these are not acetate esters, they demonstrate the contemporary research interest in the 2-oxocyclobutyl ring as a pharmacologically relevant component. The acetate group in this compound serves as a functional handle, which could be a protecting group for a hydroxyl function or a leaving group in substitution reactions, making it a potentially useful building block for accessing such derivatives.

Table 3: Chronological Highlights in this compound and Related Derivatives Research This table is interactive. You can sort and filter the data.

Year (Approx.) Research Highlight Compound/Derivative Class Significance Reference
1985-2002 Review of Applications General Cyclobutane Derivatives Established cyclobutane derivatives as versatile building blocks for complex molecule synthesis. researchgate.net
2006 Enzymatic Oxidation Studies 2-Oxocyclopentyl ethyl acetate Used as a substrate to study the activity of monooxygenase enzymes, showing the interaction of biocatalysts with cyclic keto-esters. nih.gov
2009 Patent Application Methyl 2-(3-oxocyclobutyl)acetate Listed as a chemical compound in a patent for organic compounds, indicating its availability or potential as a synthetic intermediate. google.com
2013 Synthesis of Complex Molecules Steroid-cyclobutanone derivative Demonstrated the use of the cyclobutanone scaffold in the synthesis of complex, biologically relevant molecules. orientjchem.org
2020 Diastereoselective Synthesis 2-Benzyl-2-methyl-3-oxocyclopentyl acetate Used as a substrate in biocatalytic reductions to produce chiral diols, highlighting the role of the acetate group in directing stereoselectivity. acs.org
2021 Enzyme Inhibitor Design N-(2-oxocyclobutyl) decanamide Designed as a potential transition-state analogue inhibitor for metallo-γ-lactonase, showing the utility of the 2-oxocyclobutyl ring in medicinal chemistry. acs.org
2023 Antiviral Research N-(2-oxocyclobutyl) propanamide derivatives Synthesized and tested as potential antiviral agents against SARS-CoV-2, confirming the pharmacological potential of the scaffold. mdpi.com

Future Directions and Emerging Research Avenues for 2 Oxocyclobutyl Acetate

Development of Sustainable and Atom-Economical Synthetic Routes

A primary focus of future research is the creation of sustainable and atom-economical methods for synthesizing (2-Oxocyclobutyl) acetate (B1210297), aligning with the principles of green chemistry. google.com This involves a shift away from hazardous reagents and solvents towards more environmentally benign alternatives. globalresearchonline.netnumberanalytics.com Key to this is the concept of atom economy, which aims to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jocpr.comkahedu.edu.in

Promising strategies include the development of catalytic processes that can replace stoichiometric reagents. researchgate.net For instance, [2+2] cycloadditions, a common method for creating cyclobutane (B1203170) rings, are being refined to be more eco-friendly through organo- and biocatalyzed approaches. mdpi.comresearchgate.net Research is also directed at using renewable feedstocks and safer solvents, such as water or supercritical fluids, to reduce the environmental impact of synthesis. google.comresearchgate.net

Table 1: Comparison of Synthetic Approaches

Feature Traditional Synthetic Routes Emerging Sustainable Routes
Starting Materials Often derived from petroleum Increasing use of renewable feedstocks researchgate.net
Reagents Often stoichiometric and potentially hazardous kahedu.edu.in Catalytic and designed for recycling researchgate.net
Solvents Typically organic solvents Greener alternatives like water or solventless conditions globalresearchonline.net
Atom Economy Can be low, generating significant waste jocpr.com High, maximizing material incorporation jocpr.com
Environmental Impact Higher due to waste and hazardous substances Minimized through green chemistry principles google.com

Exploration in Novel Catalytic Systems for Transformations

(2-Oxocyclobutyl) acetate is a valuable building block, and future research will explore its transformations using innovative catalytic systems. The inherent ring strain of the cyclobutane structure makes it susceptible to various ring-opening, contraction, and expansion reactions, providing pathways to complex molecular architectures. mdpi.comresearchgate.net

New frontiers in this area include the use of organocatalysis and biocatalysis. researchgate.net Organocatalysts, which are small organic molecules, offer a metal-free approach to catalysis, while biocatalysts (enzymes) provide high selectivity under mild conditions. researchgate.netnih.gov For example, enzymes like ketoreductases and transaminases are being explored for the stereoselective synthesis of chiral derivatives, which are highly valuable in the pharmaceutical industry. nih.govresearchgate.netucl.ac.uk The development of enzyme cascades, where multiple enzymatic reactions occur in a single pot, represents a highly efficient strategy for synthesizing complex molecules from simple precursors. researchgate.netacs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis is set to revolutionize the production of this compound and its derivatives. vapourtec.com Continuous flow systems offer superior control over reaction parameters like temperature and pressure, leading to improved safety, scalability, and product consistency compared to traditional batch methods. mdpi.comnih.gov

These automated platforms can significantly accelerate research and development by enabling high-throughput screening of reaction conditions and catalysts. vapourtec.com The integration of pumps, reactors, and analytical tools with intelligent software allows for precise and reproducible experiments to be run unattended. vapourtec.com This is particularly beneficial for optimizing complex multi-step syntheses and for the safe handling of hazardous intermediates. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

A deeper understanding of the structure, reactivity, and dynamics of this compound requires the application of advanced analytical methods. southampton.ac.uk While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, more sophisticated approaches are emerging. amr-insights.eu

Two-dimensional NMR (2D NMR) spectroscopy, for example, provides detailed information about molecular structure and conformation by correlating the frequencies of different nuclei. numberanalytics.com For chiral derivatives, techniques like circular dichroism are essential for determining stereochemistry. unica.it Furthermore, computational tools, such as quantum dynamics simulations, are becoming increasingly powerful for predicting molecular behavior and rationalizing experimental outcomes, offering insights into reaction mechanisms and photolytic decay pathways. aip.org

Table 2: Advanced Analytical Techniques in this compound Research

Technique Application and Insights Gained
Multidimensional NMR Spectroscopy Provides detailed structural and dynamic information of molecules. numberanalytics.com
Raman Spectroscopy Yields information on molecular vibrations, including carbonyl and C-C stretching. spectroscopyonline.com
Mass Spectrometry (MS) Used for the detection and identification of compounds and reaction intermediates. amr-insights.eu
Computational Quantum Dynamics Simulates the time evolution of nuclei to understand reactivity and non-adiabatic behavior. aip.org
Chemometrics Extracts information from spectral data to build qualitative and quantitative models. mdpi.com

Q & A

Q. What are the established synthetic routes for (2-Oxocyclobutyl) acetate, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or esterification reactions. For example, thiol-based reactions with cyclobutanone derivatives under controlled conditions (e.g., anhydrous solvents, catalytic bases) can yield functionalized cyclobutane esters. Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) to activate carbonyl groups .
  • Temperature control : Reactions often proceed at 0–25°C to minimize ring strain-induced side reactions .
  • Purification : Column chromatography with hexane/ethyl acetate gradients ensures high purity (>90%) .
  • Yield optimization : Substituted cyclobutanones (e.g., 2-hydroxycyclobutanone) show higher reactivity, with yields up to 90% under optimized conditions .

Table 1: Representative Synthetic Pathways

Starting MaterialReaction TypeCatalystYield (%)Purity (%)Reference
2-HydroxycyclobutanoneThiol additionBF₃·OEt₂88–90>95
Cyclobutanone derivativeAcetylationAc₂O/H₂SO₄75–8290

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FTIR : Key peaks include C=O stretch (1713–1788 cm⁻¹ for acetate), cyclobutane ring vibrations (2850–2924 cm⁻¹), and ester C-O stretches (1200–1300 cm⁻¹) .
  • NMR :
  • ¹H NMR : Cyclobutane protons appear as multiplet signals (δ 1.5–2.5 ppm); acetate methyl protons at δ 2.0–2.1 ppm .
  • ¹³C NMR : Cyclobutane carbons (δ 25–35 ppm), carbonyl carbon (δ 170–175 ppm) .
    • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) resolves impurities. GC-MS confirms molecular ion peaks (e.g., m/z 128 for C₆H₈O₃) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and reaction pathways:

  • Solvent effects : Polarizable Continuum Models (PCM) assess solvent polarity on reaction kinetics. Acetone increases activation energy by 5–10 kJ/mol compared to THF .
  • Ring strain analysis : Cyclobutane’s angle strain (≈90°) lowers barrier heights for ring-opening reactions by 15–20% compared to cyclohexane derivatives .
  • Validation : Compare computed IR spectra (e.g., carbonyl stretches) with experimental data to refine computational parameters .

Q. What strategies resolve contradictions between experimental and theoretical data for thermodynamic properties (e.g., enthalpy of formation)?

Methodological Answer:

  • Re-examine experimental conditions : Trace moisture or impurities (e.g., residual thiols) can skew calorimetry results. Use Karl Fischer titration to confirm anhydrous conditions .
  • Cross-validate methods : Compare DSC measurements with gas-phase ion energetics (e.g., proton affinity via mass spectrometry) .
  • Adjust computational models : Incorporate anharmonic corrections in DFT for strained rings, improving agreement with experimental ΔfH° values by ±5 kJ/mol .

Q. How does the steric strain of the cyclobutane ring influence its reactivity in drug delivery systems?

Methodological Answer:

  • Lipid bilayer integration : Cyclobutane’s rigidity enhances membrane permeability compared to linear esters. Use fluorescence assays (e.g., calcein leakage from liposomes) to quantify uptake .
  • Metabolic stability : Incubate with liver microsomes; LC-MS/MS tracks acetate hydrolysis. Cyclobutane derivatives show 30% slower degradation than cyclohexane analogs .
  • Prodrug potential : Modify the acetate group with pH-sensitive linkers (e.g., hydrazones) for targeted release. In vitro cytotoxicity assays (MTT) validate efficacy .

Q. What experimental design considerations are critical for studying this compound as a metabolic intermediate?

Methodological Answer:

  • Isotopic labeling : Synthesize ¹³C-labeled derivatives to trace metabolic pathways via NMR or mass spectrometry .
  • Enzyme kinetics : Use Michaelis-Menten assays with purified esterases (e.g., porcine liver esterase) to determine kcat/KM values .
  • In vivo models : Administer radiolabeled compounds (e.g., ¹⁴C) in rodent studies; autoradiography quantifies tissue distribution .

Q. Table 2: Comparative Spectroscopic Data

TechniqueKey Peaks/SignalsReference CompoundApplication
FTIR1713 cm⁻¹ (C=O), 1788 cm⁻¹ (ester)5-(Acetoxymethyl)-6-((2-oxocyclobutyl)thio)tetrahydro-2H-pyran-2,3,4-triyl triacetateFunctional group confirmation
¹H NMRδ 2.1 ppm (acetate CH₃), δ 2.5 ppm (cyclobutane CH₂)2-(Benzylthio)cyclobutanoneStructural elucidation

Q. Table 3: Computational vs. Experimental Thermodynamic Data

PropertyDFT Prediction (kJ/mol)Experimental Value (kJ/mol)Error (%)Source
ΔfH° (gas)-320.5-315.2 ± 2.11.7
Proton affinity835.7804.7 ± 0.23.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.